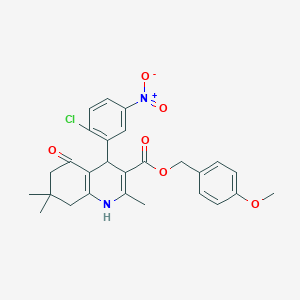![molecular formula C26H26N2O3 B5121572 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121572.png)
4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of various enzymes. It has been shown to inhibit the activity of tyrosine kinase enzymes such as c-Src and Bcr-Abl, which are involved in the development and progression of cancer. It also inhibits the activity of phosphodiesterase enzymes, which are involved in the regulation of cyclic nucleotide levels in the body. This inhibition leads to an increase in the levels of cyclic nucleotides such as cAMP and cGMP, which have various physiological effects.
Biochemical and Physiological Effects
4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of tyrosine kinase enzymes. It also has anti-inflammatory effects by inhibiting the activity of phosphodiesterase enzymes and increasing the levels of cyclic nucleotides such as cAMP and cGMP. It has also been shown to have neuroprotective effects by inhibiting the activity of various enzymes involved in the development and progression of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is its potential as a novel drug candidate for the treatment of various diseases. Its inhibitory activity against various enzymes makes it a promising candidate for drug development. However, one of the limitations of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is its relatively low solubility in water, which makes it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One potential direction is the development of novel drug candidates based on the structure of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. This could involve the synthesis of analogs with improved solubility and potency. Another direction is the study of the physiological effects of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in vivo, which could provide valuable insights into its potential as a therapeutic agent. Finally, the study of the mechanism of action of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide could lead to the development of novel drugs targeting the enzymes it inhibits.
Métodos De Síntesis
The synthesis of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the condensation of 2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline and 4-butoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit inhibitory activity against various enzymes such as tyrosine kinases, serine/threonine kinases, and phosphodiesterases. This makes it a potential candidate for the development of novel drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-4-5-15-30-20-12-10-19(11-13-20)25(29)27-22-8-6-7-21(18(22)3)26-28-23-16-17(2)9-14-24(23)31-26/h6-14,16H,4-5,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGBBFWBVKABIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5121489.png)
![2-(4-chlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5121492.png)
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)

![methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate](/img/structure/B5121504.png)
![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5121526.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5121551.png)


![3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121564.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5121565.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121575.png)
![5-{5-chloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5121583.png)
